2,5-Dichlorothiophene-3-sulfonyl chloride
CAS No.: 56946-83-9
Cat. No.: VC2335454
Molecular Formula: C4HCl3O2S2
Molecular Weight: 251.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56946-83-9 |
|---|---|
| Molecular Formula | C4HCl3O2S2 |
| Molecular Weight | 251.5 g/mol |
| IUPAC Name | 2,5-dichlorothiophene-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C4HCl3O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H |
| Standard InChI Key | JJKSHSHZJOWSEC-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl |
| Canonical SMILES | C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl |
Introduction
Chemical Properties and Structure
Chemical Identifiers
The precise identification of 2,5-Dichlorothiophene-3-sulfonyl chloride is essential for researchers and chemists working with this compound. Table 1 provides a comprehensive list of chemical identifiers associated with this compound.
Table 1: Chemical Identifiers of 2,5-Dichlorothiophene-3-sulfonyl chloride
| Identifier | Value |
|---|---|
| CAS Number | 56946-83-9 |
| Molecular Formula | C4HCl3O2S2 |
| Molecular Weight | 251.52 g/mol |
| MDL Number | MFCD00051665 |
| InChI Key | JJKSHSHZJOWSEC-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl |
The compound is also known by several synonyms, including 2,5-dichlorothiophene-3-sulphonyl chloride, 2,5-dichloro-3-thiophenesulfonyl chloride, and 2,5-dichlorothiophene-3-sulfonic acid chloride .
Physical Properties
Understanding the physical properties of 2,5-Dichlorothiophene-3-sulfonyl chloride is crucial for its proper handling, storage, and application in various chemical processes. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of 2,5-Dichlorothiophene-3-sulfonyl chloride
| Property | Value |
|---|---|
| Density | 1.697 |
| Boiling Point | 256°C to 257°C |
| Flash Point | >110°C (230°F) |
| Refractive Index | 1.597 |
| Physical State | Solid at room temperature |
| Sensitivity | Moisture sensitive |
| Formula Weight | 251.54 |
| Percent Purity (commercial) | 97% |
These physical properties influence how the compound behaves in various chemical reactions and determine the appropriate conditions for its storage and handling . The high boiling point suggests strong intermolecular forces, while the moisture sensitivity indicates the need for proper storage conditions to maintain its integrity.
Synthesis Methods
Laboratory Synthesis
Applications in Chemical Synthesis
Role in Organic Synthesis
2,5-Dichlorothiophene-3-sulfonyl chloride serves as a versatile intermediate in organic synthesis, particularly valuable due to its reactive sulfonyl chloride group. This functionality allows it to introduce a sulfonyl group into other organic molecules through various transformations. The compound can participate in a wide range of reactions, including:
-
Nucleophilic substitution reactions with amines to form sulfonamides
-
Reactions with alcohols to produce sulfonic esters
-
Coupling reactions with various organic substrates to create complex heterocyclic compounds
These chemical transformations make 2,5-Dichlorothiophene-3-sulfonyl chloride an important building block in the synthesis of more complex molecules with specific functional properties.
Synthesis of Heterocyclic Compounds
Recent studies have highlighted the utility of 2,5-dichlorothiophene-3-sulfonyl chloride in the preparation of complex heterocyclic compounds. For example, it has been used in the synthesis of benzofuran derivatives, which exhibit interesting biological activities. The compound's reactivity allows it to participate in various coupling reactions, making it a valuable tool in the construction of molecules with diverse structural features.
In a typical reaction, 2,5-dichlorothiophene-3-sulfonyl chloride can be used to introduce a sulfonyl group into other organic molecules. For instance, it can react with furan derivatives to form complex heterocyclic compounds, which are valuable in drug discovery and development.
Applications in Pharmaceutical and Agrochemical Industries
Pharmaceutical Applications
2,5-Dichlorothiophene-3-sulfonyl chloride is often used in the synthesis of various pharmaceuticals due to its ability to serve as a building block for bioactive molecules . The sulfonamide derivatives produced from this compound have been investigated for their potential therapeutic properties, including:
-
Antibacterial activity
-
Anti-inflammatory properties
-
Enzyme inhibitory effects
-
Anticancer potential
The thiophene scaffold, present in many pharmacologically active compounds, provides a versatile platform for the development of new drug candidates . The substituents on the thiophene ring, including the chlorine atoms and the sulfonyl group, can be modified to optimize drug-like properties such as potency, selectivity, and bioavailability .
Agrochemical Development
In agricultural chemistry, 2,5-Dichlorothiophene-3-sulfonyl chloride is utilized in the development of various agrochemicals, including herbicides, fungicides, and insecticides . The compounds derived from it can exhibit biological activities that target specific agricultural pests while minimizing impact on beneficial organisms.
The sulfonamide derivatives of this compound have been particularly studied for their potential in crop protection, demonstrating efficacy against various plant pathogens and pests . The ability to fine-tune the properties of these derivatives through structural modifications makes them valuable candidates for addressing challenges in sustainable agriculture.
Recent Research Findings
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving compounds derived from 2,5-Dichlorothiophene-3-sulfonyl chloride have provided valuable insights into the relationship between molecular structure and biological activity. These studies have guided the rational design of new compounds with enhanced efficacy and improved safety profiles .
By systematically varying the substituents and investigating their effects on biological activity, researchers have been able to identify key structural features that contribute to specific pharmacological or agrochemical properties. This knowledge has facilitated the development of more targeted and effective compounds for various applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume